
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as an anti-cancer drug due to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. However, it has also shown promising results in other areas of research, such as cardiovascular disease and inflammation.
Mechanism of Action
The mechanism of action of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 involves the inhibition of multiple kinases involved in tumor growth and angiogenesis. RAF is a key kinase involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. By inhibiting RAF, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 can block this pathway and prevent tumor growth. Additionally, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 can inhibit the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor progression.
Biochemical and Physiological Effects:
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and to improve cardiovascular function. It has been suggested that these effects may be due to its ability to inhibit multiple kinases involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 for lab experiments is its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. This makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 is that it can have off-target effects on other kinases and pathways. This can make it difficult to interpret the results of experiments using 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and may require additional controls to be put in place.
Future Directions
There are a number of potential future directions for research on 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006. One area of interest is the development of more specific inhibitors that target individual kinases involved in tumor growth and angiogenesis. This could potentially reduce the off-target effects of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and improve its therapeutic efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 and to identify other potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 involves the reaction of 4-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base to form the intermediate 2-(4-bromophenyl)-3,4-dimethylbenzoyl chloride. This intermediate is then reacted with sulfamide in the presence of a base to form the final product, 2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006.
Scientific Research Applications
2-(4-bromophenylsulfonamido)-N-(3,4-dimethylphenyl)propanamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the area of cancer research. It has been shown to inhibit multiple kinases involved in tumor growth and angiogenesis, such as RAF, VEGFR, and PDGFR. This makes it a promising candidate for the treatment of various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(3,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-11-4-7-15(10-12(11)2)19-17(21)13(3)20-24(22,23)16-8-5-14(18)6-9-16/h4-10,13,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCIPSZUAPKHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethylphenyl)alaninamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713007.png)
![N-(5-chloro-2-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713019.png)
![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)

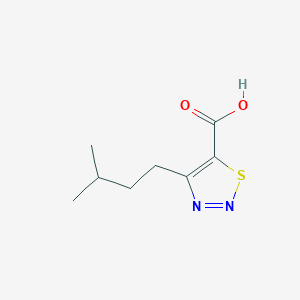
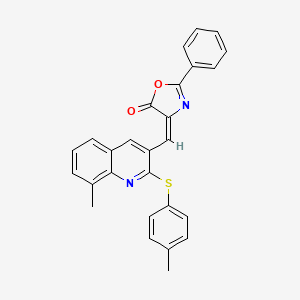

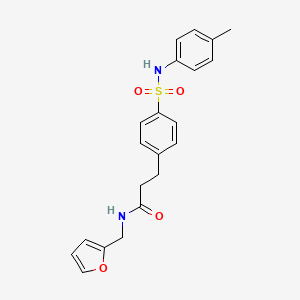
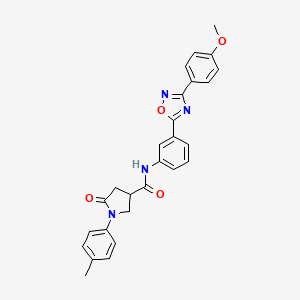
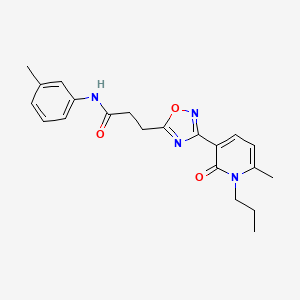
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

